An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The furo[2,3-c]pyridine core is a key structural element in a variety of biologically active compounds.[1] This guide offers a plausible synthetic route based on established chemical principles and provides a detailed analysis of the expected characterization data.
Introduction to the Furo[2,3-c]pyridine Scaffold
The fusion of furan and pyridine rings creates a diverse family of heterocyclic systems with a range of biological activities.[2] The partially saturated 4,7-dihydrofuro[2,3-c]pyridine core offers a three-dimensional structure that can be advantageous for binding to biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.[3]
Proposed Synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
While a direct, one-pot synthesis for the title compound is not extensively reported, a logical and efficient multi-step synthetic strategy can be devised starting from commercially available N-Boc-4-piperidone. This proposed route is adapted from established methodologies for the synthesis of related furo[2,3-c]pyridine systems.[4]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Step 1: Wittig Reaction of N-Boc-4-piperidone
The synthesis commences with a Wittig reaction on N-Boc-4-piperidone to introduce the two-carbon side chain necessary for the subsequent furan ring formation. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is crucial for achieving good yields and selectivity for the (E)-isomer.
Protocol:
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in a suitable solvent such as toluene, add N-Boc-4-piperidone (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
Step 2: Reduction of the Ester and Alkene
The ester and the exocyclic double bond are then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for the simultaneous reduction of both functional groups.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Step 3: Intramolecular Cyclization to Form the Furan Ring
The formation of the furan ring is achieved through an intramolecular cyclization. This can be accomplished by converting the primary alcohol into a good leaving group, followed by intramolecular nucleophilic attack by the enolate of the piperidone (after in-situ deprotection and oxidation). A more direct approach involves an acid-catalyzed cyclization/dehydration.
Protocol (Acid-Catalyzed Cyclization):
-
Dissolve the crude tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After completion, cool the reaction, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.
-
Purify the product by column chromatography to yield 4,5,6,7-tetrahydrofuro[2,3-c]pyridine.
Step 4: N-Boc Protection
The final step is the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.[5]
Protocol:
-
Dissolve 4,5,6,7-tetrahydrofuro[2,3-c]pyridine in a solvent such as dichloromethane or a mixture of THF and water.
-
Add a base, for example, triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final product, tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, by column chromatography or recrystallization.
Characterization of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Below are the expected data based on the structure and known values for similar compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 179060-28-7[6] |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the furo[2,3-c]pyridine core and the Boc protecting group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Furan) | ~ 7.2 | d | 1H |
| H-3 (Furan) | ~ 6.2 | d | 1H |
| H-4 (CH₂) | ~ 4.5 | s | 2H |
| H-7 (CH₂) | ~ 3.6 | t | 2H |
| H-5 (CH₂) | ~ 2.7 | t | 2H |
| tert-butyl (Boc) | ~ 1.5 | s | 9H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Boc) | ~ 155 |
| C-2 (Furan) | ~ 142 |
| C-3a (bridgehead) | ~ 125 |
| C-7a (bridgehead) | ~ 115 |
| C-3 (Furan) | ~ 108 |
| C(tert-butyl) | ~ 80 |
| C-4 (CH₂) | ~ 65 |
| C-7 (CH₂) | ~ 43 |
| C-5 (CH₂) | ~ 25 |
| CH₃ (tert-butyl) | ~ 28 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Boc urethane) | 1700 - 1680 | Strong |
| C-O (urethane) | 1300 - 1150 | Strong |
| C-H (sp³ aliphatic) | 2980 - 2850 | Medium-Strong |
| C-H (sp² furan) | 3150 - 3050 | Medium |
| C=C (furan) | 1600 - 1475 | Medium |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺. Fragmentation of the Boc group is a common observation in mass spectrometry.[7][8]
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 224.12 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 168.07 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 124.08 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.07 | tert-butyl cation |
Conclusion
This technical guide outlines a robust and logical synthetic pathway to tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, a valuable building block in medicinal chemistry. The provided characterization data, while predictive, are based on established spectroscopic principles and data from closely related structures, offering a solid framework for the identification and verification of the target compound. The methodologies and data presented herein are intended to support researchers and scientists in the synthesis and utilization of this important heterocyclic scaffold for the development of novel therapeutic agents.
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![Chemical structure of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate with atom numbering.](https://i.imgur.com/2gqY7zC.png)
